molecular formula C7H14ClNO2 B1440952 cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride CAS No. 957793-35-0

cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride

Cat. No. B1440952
CAS RN: 957793-35-0
M. Wt: 179.64 g/mol
InChI Key: JEJWYGQWKNHONY-UHFFFAOYSA-N
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Description

Cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride is a chemical compound with the CAS Number: 957793-35-0 . It has a molecular weight of 179.65 and its IUPAC name is ethyl 3-aminocyclobutanecarboxylate hydrochloride . The compound is typically stored in a dry room at normal temperature . It is a white solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13NO2.ClH/c1-2-10-7(9)5-3-6(8)4-5;/h5-6H,2-4,8H2,1H3;1H/t5-,6+; . This code provides a detailed description of the molecule’s structure and stereochemistry.


Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 179.65 and its IUPAC name is ethyl 3-aminocyclobutanecarboxylate hydrochloride . The compound is typically stored in a dry room at normal temperature .

Scientific Research Applications

Cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride has been used in a variety of scientific research applications, including biochemistry, physiology, and pharmacology. It has been used to study enzyme-catalyzed reactions, protein-protein interactions, and drug metabolism. It has also been used to study the effects of drugs on the body's physiology.

Mechanism of Action

Cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride acts as a prodrug, meaning that it can be converted into other molecules in the body. It is converted into alanine, which is then further metabolized into other molecules. This allows it to act as a substrate for enzymes and proteins involved in biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been used to study the effects of drugs on the body's physiology. It has been used to study the effects of drugs on the liver, kidney, and brain. It has also been used to study the effects of drugs on the body's metabolism.

Advantages and Limitations for Lab Experiments

The main advantage of using cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride in lab experiments is its ability to act as a prodrug. This allows it to be used in a variety of biochemical and physiological experiments. However, this compound is not very stable and can break down rapidly in the presence of light or heat. This can limit its use in some experiments.

Future Directions

There are a variety of potential future directions for the use of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride in scientific research. These include the development of new prodrugs based on this compound, the use of this compound in drug delivery systems, and the use of this compound in drug metabolism studies. Additionally, this compound could be used in studies of enzyme-catalyzed reactions, protein-protein interactions, and drug metabolism. It could also be used in the study of the effects of drugs on the body's physiology. Finally, it could be used in the development of new drugs and drug delivery systems.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

ethyl 3-aminocyclobutane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)5-3-6(8)4-5;/h5-6H,2-4,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJWYGQWKNHONY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1375303-78-8
Record name Cyclobutanecarboxylic acid, 3-amino-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375303-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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